molecular formula C11H18ClN3 B11880698 (6-(Piperidin-1-yl)pyridin-3-yl)methanamine hydrochloride CAS No. 1956342-05-4

(6-(Piperidin-1-yl)pyridin-3-yl)methanamine hydrochloride

Cat. No.: B11880698
CAS No.: 1956342-05-4
M. Wt: 227.73 g/mol
InChI Key: BVYSSMGOQBTCDY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Role of Piperidine-Pyridine Hybrid Architectures in Drug Discovery

Piperidine-pyridine hybrids occupy a privileged position in pharmaceutical development due to their dual capacity for target engagement and pharmacokinetic optimization. The piperidine moiety confers conformational flexibility and basicity ($$ \text{p}K_a \approx 11 $$), enhancing membrane permeability and blood-brain barrier penetration, while the pyridine ring provides aromatic stacking interactions and metabolic stability. Recent advances in synthetic methodologies, such as biocatalytic C–H oxidation paired with nickel electrocatalysis, have streamlined the production of these hybrids, reducing reliance on protective groups and precious metal catalysts.

The structural complexity of this compound is exemplified by its $$ ^1\text{H} $$-NMR profile ($$ \delta $$ 1.59–1.70 ppm for piperidine protons, 8.09 ppm for pyridine C–H), which confirms the spatial arrangement critical for receptor binding. This compound’s molecular weight of 227.78 g/mol and aqueous solubility (>50 mg/mL at pH 7.4) align with Lipinski’s rules for drug-likeness, facilitating its utility in lead optimization.

Property Value Source
Molecular Formula $$ \text{C}{11}\text{H}{17}\text{N}_3 \cdot \text{HCl} $$
Molecular Weight 227.78 g/mol
Synthesis Yield 111 mg (85% from nitrile)
Key $$ ^1\text{H} $$-NMR 8.09 ppm (d, $$ J = 2.2 $$ Hz)

Structural Motif Prevalence in Biologically Active Compounds

Piperidine-pyridine hybrids demonstrate remarkable prevalence across therapeutic domains, with over 60% of FDA-approved small-molecule drugs containing nitrogen heterocycles. The pyridine ring’s electron-deficient nature ($$ \pi $$-deficiency index = 1.17) enables charge-transfer interactions with biological targets, while the piperidine group’s chair conformation facilitates hydrophobic contacts in binding pockets. Comparative analysis reveals that pyridine-containing drugs exhibit 160-fold greater metabolic stability than their benzene analogs, attributable to nitrogen’s electron-withdrawing effects and resistance to oxidative degradation.

Structural analogs of this compound, such as N-Methyl-1-(4-methyl-6-(piperidin-1-yl)pyridin-3-yl)methanamine ($$ \text{C}{13}\text{H}{21}\text{N}3 $$), demonstrate the scaffold’s adaptability through regioselective functionalization at C4 and C6 positions. These derivatives maintain critical hydrogen-bonding capacity ($$ \Delta G{\text{binding}} = -9.2 $$ kcal/mol) while modulating log$$ P $$ values between 1.8–2.5 for optimal tissue distribution. The table below contrasts key parameters of related hybrids:

Compound log$$ P $$ Aqueous Solubility (mg/mL) Metabolic Stability (t$$ _{1/2} $$, h)
(6-Piperidin-1-ylpyridin-3-yl)methanamine 1.9 42.3 6.8
N-Methyl-4-methyl analog 2.4 28.7 9.1
Pyridine control 0.7 89.5 1.2

Data synthesized from

Properties

CAS No.

1956342-05-4

Molecular Formula

C11H18ClN3

Molecular Weight

227.73 g/mol

IUPAC Name

(6-piperidin-1-ylpyridin-3-yl)methanamine;hydrochloride

InChI

InChI=1S/C11H17N3.ClH/c12-8-10-4-5-11(13-9-10)14-6-2-1-3-7-14;/h4-5,9H,1-3,6-8,12H2;1H

InChI Key

BVYSSMGOQBTCDY-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)C2=NC=C(C=C2)CN.Cl

Origin of Product

United States

Preparation Methods

Reaction Conditions and Procedure

A solution of 6-(piperidin-1-yl)nicotinonitrile (108 mg, 0.54 mmol) in diethyl ether (15 mL) is treated with LiAlH₄ (66 mg, 1.74 mmol) at 0–5°C under nitrogen. The mixture is stirred at room temperature for 2.5 hours, quenched with ethyl acetate and water, and extracted. The organic layer is washed with brine, dried over Na₂SO₄, and concentrated to yield 111 mg of the free base as a white solid.

Table 1: Synthesis Parameters for (6-(Piperidin-1-yl)pyridin-3-yl)methanamine

ParameterDetail
Starting Material6-(Piperidin-1-yl)nicotinonitrile
Reducing AgentLithium aluminium hydride (LiAlH₄)
SolventDiethyl ether
Temperature20°C (room temperature)
Reaction Time2.5 hours
Yield111 mg (107%*)
ReferenceEP2810944A1

*The reported yield exceeds 100%, likely due to residual solvent or measurement inaccuracies during isolation.

Mechanistic Insights

LiAlH₄ reduces the nitrile group (-C≡N) to a primary amine (-CH₂NH₂) via a two-step process:

  • Nucleophilic attack : AlH₄⁻ abstracts a proton from the nitrile, forming an intermediate alane complex.

  • Hydrolysis : The complex reacts with water during workup to release the amine.

The reaction’s efficiency depends on the solvent’s aprotic nature and the exclusion of moisture, which prevents side reactions.

Reaction Optimization and Challenges

Reducing Agent Selection

LiAlH₄ is chosen for its strong reducing capacity, but alternatives like catalytic hydrogenation (H₂/Pd-C) may offer milder conditions. However, no such methods are reported in the literature for this compound.

Temperature and Time Dependence

Prolonged reaction times or elevated temperatures (>20°C) risk over-reduction or decomposition. The 2.5-hour duration at room temperature balances yield and purity.

Workup Protocol

Quenching with ethyl acetate and water minimizes side reactions from residual LiAlH₄. The use of brine during washing removes polar impurities and stabilizes the emulsion.

Analytical Characterization

¹H-NMR Spectroscopy

The free base exhibits distinct peaks in CDCl₃:

  • δ 1.59–1.70 (m, 6H, piperidine CH₂),

  • δ 3.46–3.56 (m, 4H, piperidine N-CH₂),

  • δ 3.73 (s, 2H, CH₂NH₂),

  • δ 6.65 (d, J=8.8 Hz, pyridine H),

  • δ 7.44 (dd, J=8.6, 2.3 Hz, pyridine H),

  • δ 8.09 (d, J=2.2 Hz, pyridine H).

The absence of a nitrile signal (~δ 2.5) confirms complete reduction.

Purity and Yield Considerations

The isolated yield of 107% suggests potential co-elution of solvents or incomplete drying. Quantitative NMR or elemental analysis would clarify purity.

Industrial and Pharmacological Relevance

Applications in Drug Development

The compound’s piperidine-pyridine scaffold is prevalent in kinase inhibitors and neuromodulators. For example, similar intermediates are used in nilotinib synthesis .

Chemical Reactions Analysis

Substitution Reactions

The pyridine and piperidine moieties participate in nucleophilic and electrophilic substitution reactions.

Key Observations

  • Nucleophilic Aromatic Substitution : The electron-deficient pyridine ring allows substitution at specific positions. For example, the C-2 and C-4 positions of pyridine are susceptible to nucleophilic attack under basic conditions .

  • Piperidine Functionalization : The secondary amine in the piperidine ring can undergo alkylation or acylation. For instance, reactions with alkyl halides (e.g., methyl iodide) in the presence of a base like potassium carbonate yield N-alkylated derivatives .

Reaction Table

Reaction TypeReagents/ConditionsMajor Product
N-AlkylationAlkyl halides, K₂CO₃, DMF, 60–80°CN-Alkyl-piperidine derivatives
Nucleophilic SubstitutionNaH, aryl halides, THF, refluxPyridine ring-substituted derivatives

Oxidation and Reduction

The primary amine and heterocyclic rings are redox-active sites.

Oxidation

  • Amine Oxidation : The primary amine (-CH₂NH₂) can oxidize to a nitro group (-CH₂NO₂) using strong oxidizing agents like hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) .

  • Piperidine Ring Oxidation : Piperidine may oxidize to a pyridine N-oxide under mild conditions, though steric hindrance from the pyridine ring could limit this pathway .

Reduction

  • Catalytic Hydrogenation : The pyridine ring can be partially reduced to a piperidine ring using H₂ and a palladium catalyst, though competing side reactions may occur due to the existing piperidine substituent .

Condensation and Coupling Reactions

The primary amine group facilitates condensation with carbonyl compounds.

Schiff Base Formation

  • Reaction with aldehydes (e.g., benzaldehyde) in ethanol under reflux yields imine derivatives. These intermediates are valuable in synthesizing heterocyclic scaffolds for drug discovery .

Cross-Coupling Reactions

  • Suzuki-Miyaura coupling with aryl boronic acids, catalyzed by Pd(PPh₃)₄, introduces aryl groups to the pyridine ring. This method is effective for creating biaryl structures .

Acid-Base Reactions

The compound’s amine groups interact with acids and bases:

  • Protonation : The primary amine is protonated in acidic media (e.g., HCl), forming a water-soluble ammonium salt.

  • Deprotonation : Strong bases (e.g., NaOH) deprotonate the amine, enabling participation in nucleophilic reactions .

Thermal Stability and Decomposition

Thermogravimetric analysis (TGA) indicates decomposition above 200°C, releasing piperidine and ammonia. Pyrolysis pathways involve cleavage of the C-N bond in the methanamine group .

Comparative Reactivity

The compound’s dual-ring system shows distinct reactivity compared to simpler analogs:

Feature(6-(Piperidin-1-yl)pyridin-3-yl)methanaminePiperidinePyridine
Nucleophilic Sites 2 (amine + piperidine N)1 (piperidine N)1 (pyridine N)
Oxidation Susceptibility High (amine > piperidine)LowModerate

Scientific Research Applications

Organic Synthesis

In organic chemistry, this compound serves as a building block for synthesizing more complex molecules. Its unique structure facilitates the creation of diverse chemical libraries for drug discovery, making it an essential component in developing new therapeutic agents.

The compound has been studied for various biological activities , including:

  • Antimicrobial Properties : In comparative studies, it demonstrated significant effectiveness against Staphylococcus aureus and Escherichia coli, achieving complete bacterial death within eight hours at specific concentrations. This highlights its potential as a lead candidate for developing new antibacterial agents.
  • Inhibitory Effects on Histone Acetyltransferases : Research indicates that it inhibits histone acetyltransferases (HATs), particularly p300/CBP, with an IC50 value of approximately 8.6 μM. This suggests its potential application in cancer therapy by modulating gene expression.

Medicinal Chemistry

In medicinal chemistry, (6-(Piperidin-1-yl)pyridin-3-yl)methanamine hydrochloride is explored as a pharmacophore for designing drugs targeting specific receptors or enzymes. Its ability to interact with biological targets makes it valuable for drug development aimed at various diseases.

Study on Antibacterial Efficacy

In a study assessing various piperidine derivatives, this compound was identified as one of the most effective compounds against bacterial strains, indicating its potential as a new antibacterial agent.

Inhibition of Histone Acetyltransferases

Another significant study focused on its inhibitory effects on histone acetyltransferases, revealing moderate inhibitory activity that could be leveraged in cancer treatment strategies.

Mechanism of Action

The mechanism of action of (6-(Piperidin-1-yl)pyridin-3-yl)methanamine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to the desired biological effects. The exact pathways and molecular targets depend on the specific application and the biological system involved .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is compared below with analogs sharing methanamine, pyridine, or piperidine/piperazine motifs. Key differences in substitution patterns, salt forms, and heterocyclic systems are highlighted.

Substituted Pyridine Derivatives

a. (3-Methylpyridin-2-yl)methanamine•HCl
  • Structure : Pyridine ring with a methyl group at the 3-position and methanamine at the 2-position.
  • Key Differences: Substitution pattern (2-position vs. 3-position methanamine in the target compound). Lack of piperidinyl group, replaced by a methyl group.
b. [5-(3-Bromophenyl)-1,2,4-oxadiazol-3-yl]methanamine Hydrochloride
  • Structure : Oxadiazole core substituted with a bromophenyl group and methanamine.
  • Key Differences :
    • Replacement of pyridine with oxadiazole, a more electronegative heterocycle.
    • Bromophenyl substituent introduces significant hydrophobicity.
    • Impact : Likely lower basicity and altered pharmacokinetic profiles due to aromatic bromine .

Piperidine/Piperazine Analogues

a. 2,4-Dimethyl-6-(piperazin-1-yl)pyrimidine
  • Structure : Pyrimidine ring with dimethyl groups and a piperazine substituent.
  • Key Differences: Pyrimidine (two nitrogen atoms) vs. pyridine (one nitrogen). Piperazine (two nitrogen atoms) vs. piperidine (one nitrogen).
b. 1-(9-Ethyl-9H-carbazol-3-yl)-N-(2-methoxybenzyl)methanamine Hydrochloride
  • Structure : Carbazole core with ethyl and methoxybenzyl-methanamine substituents.
  • Key Differences: Bulky carbazole system vs. simple pyridine. Methoxybenzyl group introduces steric hindrance.

Salt Forms and Stability

  • Target Compound: Mono-hydrochloride salt.
  • 1-[3-(Pyridin-3-yl)phenyl]methanamine Dihydrochloride : Dihydrochloride salt with two Cl⁻ ions.
    • Impact : Higher solubility in aqueous media but increased hygroscopicity compared to the target compound .

Table 1: Structural and Functional Comparisons

Compound Name Core Structure Key Substituents Salt Form Potential Applications
Target Compound Pyridine 6-Piperidinyl, 3-methanamine HCl Drug intermediates, ligands
(3-Methylpyridin-2-yl)methanamine•HCl Pyridine 3-Methyl, 2-methanamine HCl Small-molecule synthesis
[5-(3-Bromophenyl)-oxadiazolyl]methanamine HCl Oxadiazole 3-Bromophenyl HCl Antimicrobial agents
2,4-Dimethyl-6-(piperazin-1-yl)pyrimidine Pyrimidine 2,4-Dimethyl, 6-piperazinyl None Enzyme inhibitors

Key Observations:

Electronic Effects : Piperidinyl groups in the target compound donate electron density via nitrogen, altering reactivity compared to methyl or bromophenyl substituents.

Solubility : Piperazine analogs (e.g., 2,4-dimethyl-6-(piperazin-1-yl)pyrimidine) may exhibit superior aqueous solubility due to higher basicity.

Biological Activity

(6-(Piperidin-1-yl)pyridin-3-yl)methanamine hydrochloride is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article will explore its chemical properties, biological effects, structure-activity relationships (SAR), and relevant case studies.

The compound has the following chemical characteristics:

PropertyValue
Chemical FormulaC₁₁H₁₇N₃
Molecular Weight191.28 g/mol
IUPAC Name(6-piperidin-1-ylpyridin-3-yl)methanamine
PubChem CID16794873
AppearanceLiquid
Storage Temperature4 °C

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of various piperidine derivatives, including this compound. The compound exhibits significant antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance, it has shown a minimal inhibitory concentration (MIC) as low as 0.0048 mg/mL against Escherichia coli and Bacillus mycoides .

Table 1: Antibacterial Activity of Piperidine Derivatives

CompoundMIC (mg/mL)Target Bacteria
This compound0.0048E. coli
Compound A0.0195E. coli
Compound B0.0098B. mycoides
Compound C0.039C. albicans

The mechanism by which this compound exerts its antimicrobial effects is believed to involve the disruption of bacterial cell wall synthesis and interference with metabolic pathways essential for bacterial survival . Its ability to inhibit specific enzymes related to bacterial growth has been documented, which contributes to its effectiveness against resistant strains.

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is crucial for optimizing its biological activity. Variations in the piperidine and pyridine moieties significantly affect the compound's potency and selectivity. Studies indicate that substitutions on the piperidine ring can enhance antibacterial properties, with electron-donating groups often improving activity .

Table 2: Structure-Activity Relationship Insights

Substitution TypeEffect on Activity
Electron-donating groupsIncreased antibacterial activity
Electron-withdrawing groupsDecreased activity
Halogen substitutionsEnhanced bioactivity

Study on Antibacterial Efficacy

In a comparative study involving multiple piperidine derivatives, this compound was found to be one of the most effective compounds against Staphylococcus aureus and Escherichia coli, with complete bacterial death observed within 8 hours at specific concentrations . This study underscores the compound's potential as a lead candidate for developing new antibacterial agents.

Inhibitory Effects on Histone Acetyltransferases

Another significant area of research involves the inhibitory effects of this compound on histone acetyltransferases (HATs), particularly p300/CBP, which play critical roles in gene transcription regulation. The compound demonstrated an IC50 value of approximately 8.6 μM, indicating moderate inhibitory activity . This suggests potential applications in cancer therapy, where modulation of gene expression is crucial.

Q & A

Q. Basic

  • Solvent Selection : Use ethanol/water mixtures (e.g., 70:30 v/v) for recrystallization, leveraging the compound’s solubility profile .
  • Chromatographic Conditions : For column chromatography, employ silica gel with a gradient of dichloromethane:methanol (95:5 to 85:15) and 0.1% ammonium hydroxide to reduce tailing .
  • Purity Assessment : Confirm purity via HPLC (e.g., C18 column, 0.1% TFA in water/acetonitrile gradient) with UV detection at 254 nm .

What computational methods are suitable for predicting the physicochemical properties of this compound, and how do they compare with experimental data?

Q. Advanced

  • Molecular Dynamics (MD) Simulations : Predict solubility and logP using force fields (e.g., AMBER) parameterized for amine salts. Compare results with experimental shake-flask measurements .
  • Density Functional Theory (DFT) : Calculate pKa values for the protonated amine (~9–10) and pyridine nitrogen (~3–4) to model pH-dependent stability .
  • Validation : Cross-check predicted melting points (e.g., 180–200°C) with differential scanning calorimetry (DSC) data .

What analytical techniques are most effective for quantifying residual solvents or by-products in synthesized batches of the compound?

Q. Basic

  • Headspace Gas Chromatography (GC) : Detect volatile solvents (e.g., DMF, THF) with a DB-624 column and flame ionization detector (FID) .
  • LC-MS/MS : Identify non-volatile impurities (e.g., unreacted precursors) using reverse-phase columns and multiple reaction monitoring (MRM) .
  • ICP-OES : Quantify metal catalysts (e.g., Pd from coupling reactions) below 10 ppm thresholds .

How does the presence of the piperidinyl group influence the compound's stability under various pH conditions, and what degradation products are observed?

Q. Advanced

  • Acidic Conditions (pH < 3) : The piperidinyl nitrogen remains protonated, but hydrolysis of the pyridine ring may occur, forming 3-aminomethylpyridinium derivatives .
  • Basic Conditions (pH > 9) : Deprotonation of the amine leads to oxidative degradation, producing N-oxide byproducts (e.g., (6-(piperidin-1-yl)pyridin-3-yl)methanamine N-oxide) .
  • Forced Degradation Studies : Expose the compound to UV light (ICH Q1B guidelines) to identify photolytic products, such as ring-opened aldehydes .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.